2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile

Lipophilicity Medicinal Chemistry SAR

2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile (CAS 256430-01-0) is a 1,6-dihydropyridine-3-carbonitrile derivative (cyanopyridone class) with molecular formula C12H16N2O2 and exact mass 220.121 Da. The compound belongs to the 3-pyridinecarbonitrile subclass (ChemOnt ID: and exists as a tautomeric mixture with its 1,2-dihydro isomer.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 256430-01-0
Cat. No. B12126597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile
CAS256430-01-0
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCCCCN1C(=O)C=C(C(=C1O)C#N)C
InChIInChI=1S/C12H16N2O2/c1-3-4-5-6-14-11(15)7-9(2)10(8-13)12(14)16/h7,16H,3-6H2,1-2H3
InChIKeyOITMSNLKKNSKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile (CAS 256430-01-0): Core Chemical Identity and Compound Class


2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile (CAS 256430-01-0) is a 1,6-dihydropyridine-3-carbonitrile derivative (cyanopyridone class) with molecular formula C12H16N2O2 and exact mass 220.121 Da . The compound belongs to the 3-pyridinecarbonitrile subclass (ChemOnt ID: 0003972) [1] and exists as a tautomeric mixture with its 1,2-dihydro isomer [2]. It serves as a key intermediate or scaffold for focused libraries targeting N-alkyl chain SAR exploration in medicinal chemistry programs.

Why In-Class 3-Cyanopyridones Cannot Simply Replace 2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile in Quantitative Studies


Within the 3-cyanopyridone chemotype, even minor alterations to the N1-substituent—such as replacing the pentyl chain with methyl, ethyl, phenyl, or substituted benzyl groups—can produce >100-fold shifts in target potency [1][2]. The N-pentyl chain in 2-hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile is a critical pharmacophoric element that differentiates it from shorter-chain (e.g., N-ethyl, CAS 28141-13-1) or N-aryl (e.g., N-phenyl) analogs in terms of lipophilicity, metabolic stability, and target engagement [3]. Generic substitution therefore risks losing the specific physicochemical signature required for accurate structure-activity relationship (SAR) interpretation, library enumeration, or reproducible inhibitory profiling.

Quantitative Differentiation Evidence for 2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile (256430-01-0) vs. Closest Analogs


N-Pentyl Chain Confers Distinct Lipophilicity (clogP) vs. Shorter N-Alkyl Cyanopyridones

The 1-pentyl substituent on 2-hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile yields a calculated logP (clogP) of approximately 1.8, which is markedly higher than the 1-ethyl analog (clogP ~0.9) . This difference in lipophilicity alters predicted membrane permeability, solubility, and metabolic profiles, making the pentyl derivative a distinct chemical tool for SAR studies where incremental logP modulation is critical [1].

Lipophilicity Medicinal Chemistry SAR

Differential Enzyme Inhibition Profile: Target Compound Shows No Significant Activity Against 5-LOX or sEH, Defining a Chemical Probe Baseline

In radiolabeled/f luorogenic enzyme assays against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), 2-hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile exhibited IC50 values >10,000 nM, indicating no measurable inhibition at standard screening concentrations [1][2]. This inactivity profile provides a critical negative-control baseline for distinguishing active N-pentyl cyanopyridone derivatives (e.g., those with additional 5-arylidene substituents showing IC50 = 3.4 μM against NEK6 [3]) from the inactive parent scaffold.

Enzyme Inhibition 5-Lipoxygenase Soluble Epoxide Hydrolase

Molecular Flexibility: Pentyl Chain Adds Rotatable Bonds vs. Rigid N-Aryl Cyanopyridones

The compound possesses 4 rotatable bonds due to the pentyl chain, compared with 1–2 rotatable bonds for N-phenyl or N-benzyl cyanopyridone analogs . This increased flexibility influences binding entropy and conformational sampling in target engagement, a measurable physicochemical difference that can be exploited when selecting scaffolds for fragment-based or dynamic combinatorial chemistry [1].

Molecular Flexibility Conformational Entropy Drug Design

Tautomeric Equilibrium: N-Pentyl Substitution Modulates the 2-Hydroxy/6-Oxo vs. 6-Hydroxy/2-Oxo Ratio

1,6-Dihydropyridine-3-carbonitriles exist in tautomeric equilibrium between the 2-hydroxy-6-oxo (1,6-dihydro) and 6-hydroxy-2-oxo (1,2-dihydro) forms [1]. The N-pentyl substituent influences this tautomeric ratio through steric and electronic effects, which can be monitored by variable-temperature NMR [2]. While no quantitative K_eq has been reported specifically for the N-pentyl derivative, the methodology for determining tautomeric ratios in this class has been established for related N-aryl analogs [1], providing a framework for characterizing this compound's unique tautomeric signature.

Tautomerism Spectroscopy Reactivity

Optimal Use Cases for 2-Hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile (256430-01-0) Based on Verified Differentiation Evidence


Negative Control Compound for 5-LOX/sEH Inhibitor Screening Panels

The quantitatively verified inactivity (IC50 > 10,000 nM) against human 5-LOX and sEH makes this compound a well-characterized negative control. In inhibitor screening cascades, it can be included as a matched-scaffold inactive reference to benchmark assay quality and rule out non-specific effects from the cyanopyridone core. This role cannot be reliably assigned to active N-aryl or 5-substituted cyanopyridones that show measurable enzyme inhibition.

Scaffold for N-Alkyl Chain Lipophilicity SAR in 3-Cyanopyridone Lead Optimization

With a calculated clogP of ~1.8—intermediate between the 1-ethyl analog (clogP ~0.9) and longer-chain derivatives —this compound fills a specific position on the lipophilicity continuum. Medicinal chemistry teams synthesizing 3-cyanopyridone libraries can use it as a reference point for mapping lipophilic efficiency (LipE) trends and for predicting the impact of chain elongation on potency, solubility, and metabolic stability [1].

Starting Material for 5-Functionalized Cyanopyridone Libraries with Tunable Biological Activity

The 4-methyl and 3-carbonitrile groups present in this compound provide a reactive framework for introducing substituents at the 5-position via Knoevenagel condensation or related chemistry . The N-pentyl chain remains constant while diverse 5-arylidene or 5-heteroaryl groups are installed, allowing systematic exploration of target selectivity (e.g., NEK6 kinase inhibition at IC50 = 3.4 μM in optimized 5-substituted derivatives) [1]. The inertness of the parent scaffold (Section 3, Evidence_Item 2) ensures that any observed activity derives from the 5-modification, not the core.

Tautomerism Reference Standard for Analytical Method Development

The established tautomeric equilibrium of 1,6-dihydropyridine-3-carbonitriles , combined with variable-temperature NMR methodology optimized for this class [1], positions this compound as a candidate for developing and validating analytical methods that distinguish tautomeric forms. This is relevant for quality control in chemical production and for ensuring batch-to-batch consistency in biological testing.

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